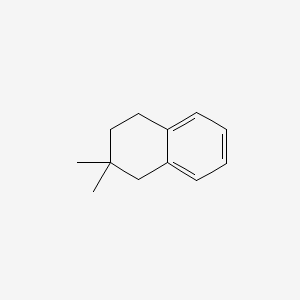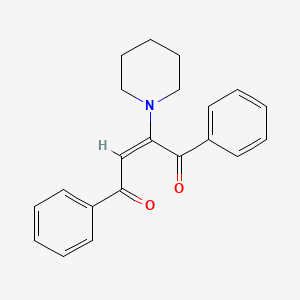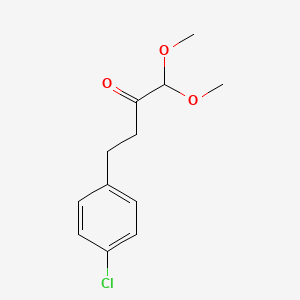![molecular formula C17H22O5 B14727950 3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione CAS No. 5415-52-1](/img/structure/B14727950.png)
3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 3,4-dimethoxybenzene with 3-chloropropyl acetate, followed by cyclization to form the oxane ring. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. For instance, it may stimulate γ globin gene expression and erythropoiesis, making it useful in the treatment of β hemoglobinopathies and anemias .
類似化合物との比較
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- Ethyl 3-(3,4-dimethoxyphenyl)propionate
- 3-(3,4-Dimethoxyphenyl)-L-alanine
Uniqueness
3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione is unique due to its specific structural features, such as the oxane ring and the dimethoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
特性
CAS番号 |
5415-52-1 |
|---|---|
分子式 |
C17H22O5 |
分子量 |
306.4 g/mol |
IUPAC名 |
3-[3-(3,4-dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione |
InChI |
InChI=1S/C17H22O5/c1-11-9-14(18)13(17(19)22-11)6-4-5-12-7-8-15(20-2)16(10-12)21-3/h7-8,10-11,13H,4-6,9H2,1-3H3 |
InChIキー |
QTWZJCZWBIOKLG-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C(C(=O)O1)CCCC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


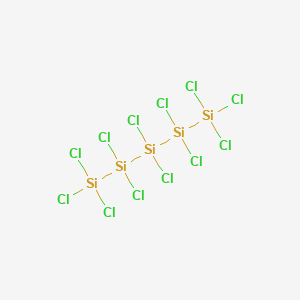
![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
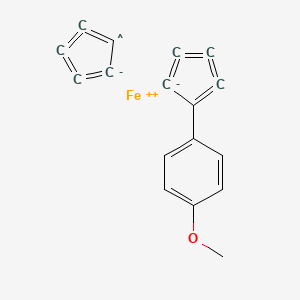
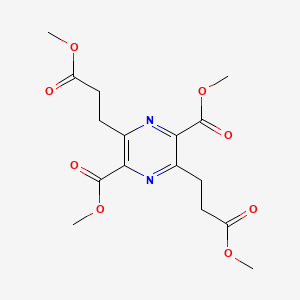
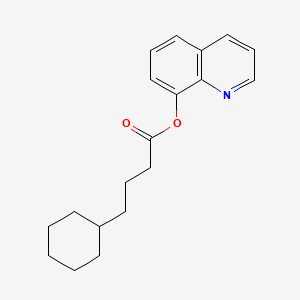
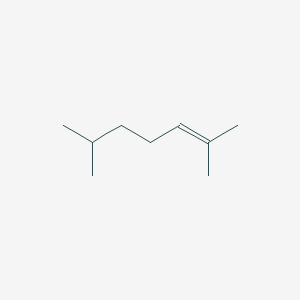
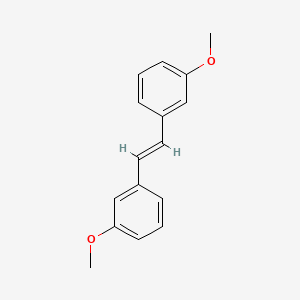
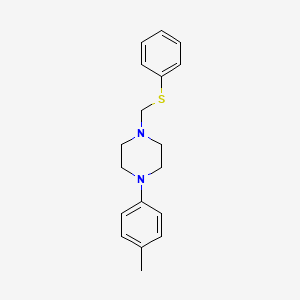
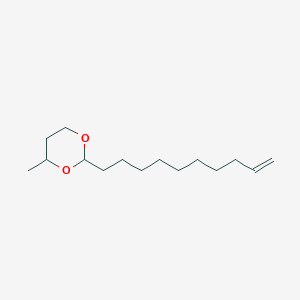
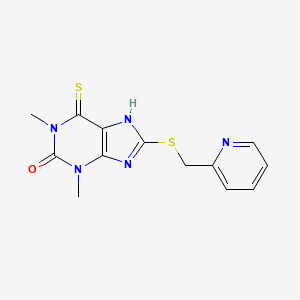
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)
